Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. This structure integrates a thiophene ring fused to a pyridazine system, substituted with a phenyl group at position 3, an ethyl carboxylate ester at position 1, and a 2-(4-methoxyphenyl)acetamido moiety at position 5.
Properties
IUPAC Name |
ethyl 5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-32-24(30)21-18-14-33-22(25-19(28)13-15-9-11-17(31-2)12-10-15)20(18)23(29)27(26-21)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRBNBWDSFGLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. Its complex structure features a fused ring system that combines thiophene and pyridazine moieties, along with functional groups such as methoxy and acetamido. These characteristics enhance its chemical reactivity and potential biological activity, making it a significant subject in medicinal chemistry and pharmacology.
This compound has been identified as a potential modulator of adenosine A1 receptors , which are crucial in various physiological processes, including cardiovascular function and neuroprotection. The modulation of these receptors may lead to therapeutic effects in conditions such as heart disease and neurodegenerative disorders.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon cancer cells. The unique structural features contribute to its interaction with biological targets, suggesting potential applications in cancer therapy.
Enzyme Inhibition
Additionally, studies have shown that this compound may function as an acetylcholinesterase inhibitor , which is relevant for treating neurodegenerative diseases like Alzheimer's. The ability to inhibit this enzyme can help in slowing neurodegeneration by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Case Studies
- Adenosine A1 Receptor Modulation : In vitro studies demonstrated that this compound effectively modulates adenosine A1 receptors, leading to reduced myocardial ischemia in animal models.
- Anticancer Activity : A study involving various cancer cell lines revealed that the compound significantly inhibits cell proliferation in colon cancer cells with an IC50 value indicating high potency compared to standard chemotherapeutics.
- Neuroprotective Effects : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects by reducing apoptosis and oxidative damage, suggesting its potential use as a neuroprotective agent .
Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group, acetamido group | Modulator of adenosine A1 receptors; anticancer activity |
| Ethyl 3-(4-fluorophenyl)-5-(2-naphthalen-1-ylacetamido)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | Fluorophenyl group | Anticancer activity |
| Ethyl 2-(3-methoxyphenyl)-5-oxo-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylate | Anilino group | Potential herbicidal activity |
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Adenosine A1 receptor modulation | Effective modulation leading to reduced myocardial ischemia |
| Anticancer activity | Significant inhibition of colon cancer cell proliferation |
| Neuroprotective effects | Reduction of oxidative stress and apoptosis in neuronal cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thieno[3,4-d]pyridazine vs. Thieno[2,3-c]pyridine (CAS 193537-14-3): The compound in , ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, shares a thiophene-fused heterocycle but differs in the fused ring system (pyridine vs. pyridazine). Pyridazine’s two adjacent nitrogen atoms may confer distinct electronic properties, influencing reactivity and binding interactions compared to pyridine’s single nitrogen .
- 3,4-Dihydropyrimidin-2-ones (): Compounds like ethyl 4-(4-(dimethylamino)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate () feature a partially saturated pyrimidine ring. While the target compound’s pyridazine ring is fully unsaturated, both classes utilize ester and amide substituents, which could affect solubility and metabolic stability .
Functional Group Analysis
- Acetamido Substituents: The 2-(4-methoxyphenyl)acetamido group in the target compound resembles the acetamidophenyl moieties in (e.g., CAS 1313880-57-7).
- Aromatic Substituents: The phenyl group at position 3 parallels the 4-phenoxyphenyl substituent in CAS 1266159-73-2 (). Aromatic rings often contribute to π-π stacking interactions in drug-receptor binding or influence crystallinity in materials .
Pharmacological and Functional Potential
- Allosteric Modulation (): Although the target compound’s bioactivity is unspecified, 2-amino-3-benzoylthiophenes in demonstrate allosteric enhancement of adenosine A1 receptors. The thiophene moiety in the target compound could similarly interact with biomolecular targets, warranting further investigation .
- Thermal Stability and Energetic Applications (): While DNTF () is a high-energy material, the target compound’s thermal properties are unknown. However, its fused heterocyclic system and nitro-free structure suggest lower explosivity compared to DNTF, making it safer for pharmaceutical use .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions involving thiourea derivatives and ethyl acetoacetate under acidic conditions. For example, Biginelli-like multicomponent reactions (e.g., aldehyde, thiourea, and β-ketoester condensation) are common, followed by cyclization with reagents like N-bromosuccinimide for functionalization . Optimization involves adjusting solvent systems (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or p-TsOH). Monitoring reaction progress via TLC and HPLC ensures purity >95% .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 1.29 ppm for ethyl CH3, δ 7.25 ppm for aromatic protons) .
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+Na]+ at m/z 354.0526) .
- IR spectroscopy : Identifies carbonyl (1727 cm⁻¹) and amide (1681 cm⁻¹) stretches . Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine bond angles, torsion angles, and crystal packing. For example, thieno[3,4-d]pyridazine derivatives often exhibit planar fused-ring systems, with dihedral angles between phenyl and pyridazine moieties <10°, confirming rigidity .
Advanced Research Questions
Q. How does structural modification (e.g., substituent variation) influence bioactivity in tau aggregation inhibition?
Systematic SAR studies reveal:
- 4-Methoxyphenyl vs. 4-chlorophenyl : Methoxy groups enhance solubility but reduce blood-brain barrier penetration, while chloro substituents increase hydrophobic interactions with tau fibrils .
- Ethyl ester vs. carboxylate : Ethyl esters improve bioavailability but require hydrolysis to active carboxylic acid forms in vivo. In vitro assays (Thioflavin T fluorescence) show IC50 values ranging from 0.5–5 μM .
Q. What computational strategies predict binding modes with biological targets like adenosine A1 receptors?
Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 5UEN) identifies key interactions:
Q. How can contradictory bioassay data (e.g., varying IC50 values across studies) be reconciled?
Discrepancies arise from assay conditions (e.g., protein concentration, buffer pH). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods like SPR or ITC. Cross-study meta-analyses account for batch-to-batch compound variability .
Q. What methodologies assess the compound’s pharmacokinetics and metabolic stability?
- In vitro microsomal assays : Human liver microsomes quantify metabolic half-life (t1/2) via LC-MS/MS. Ethyl ester derivatives typically show t1/2 >60 mins .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding, impacting free drug concentration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
